O-tert-Butyl-L-tyrosine
Overview
Description
O-tert-Butyl-L-tyrosine is a derivative of the amino acid tyrosine, where the hydroxyl group on the phenyl ring is protected by a tert-butyl group. This modification enhances its stability and makes it a valuable intermediate in peptide synthesis and other chemical processes. The compound has the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-tert-Butyl-L-tyrosine typically involves the protection of the hydroxyl group of L-tyrosine. One common method includes the following steps :
Dissolution of L-tyrosine: in methanol, followed by the addition of thionyl chloride to obtain L-tyrosine methyl ester hydrochloride.
Reaction with benzyl chloroformate: in the presence of sodium carbonate to form benzyl-L-tyrosine methyl ester.
Protection of the hydroxyl group: using isobutene and sulfuric acid to yield benzyl-O-tert-butyl-L-tyrosine methyl ester.
Hydrogenation: in the presence of palladium on carbon to remove the benzyl protecting group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: O-tert-Butyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted under acidic conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: L-tyrosine.
Scientific Research Applications
O-tert-Butyl-L-tyrosine is widely used in scientific research due to its stability and versatility :
Chemistry: As a building block in peptide synthesis and the preparation of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive peptides.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-tert-Butyl-L-tyrosine involves its role as a protected amino acid derivative. The tert-butyl group protects the hydroxyl group during chemical reactions, preventing unwanted side reactions. This allows for selective modifications and the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
L-tyrosine: The parent compound without the tert-butyl protection.
O-tert-Butyl-L-threonine: Another amino acid derivative with a tert-butyl protected hydroxyl group.
N-(tert-Butoxycarbonyl)-L-tyrosine: A similar compound with an additional carbamate protection on the amino group
Uniqueness: O-tert-Butyl-L-tyrosine is unique due to its specific protection of the hydroxyl group, which enhances its stability and makes it particularly useful in peptide synthesis. This protection allows for selective reactions and the synthesis of complex molecules without interference from the hydroxyl group.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZIFNXFAFKRKT-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428576 | |
Record name | O-tert-Butyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18822-59-8 | |
Record name | O-tert-Butyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18822-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-tert-Butyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Tyrosine, O-(1,1-dimethylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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